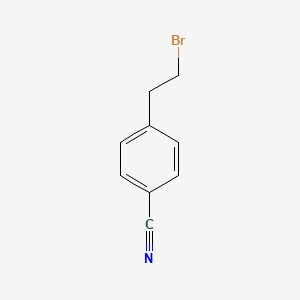

4-(2-Bromoethyl)benzonitrile

説明

Significance and Research Context of Halogenated Benzonitrile (B105546) Derivatives

Halogenated benzonitrile derivatives are a class of organic compounds that have garnered considerable interest in various scientific fields, particularly in medicinal chemistry and materials science. cymitquimica.comontosight.ai The presence of a halogen atom and a nitrile group on the aromatic ring imparts unique electronic properties and reactivity to these molecules. cymitquimica.com The nitrile group is a versatile functional group that can be converted into other functionalities such as amines, amides, and carboxylic acids. atamankimya.comwikipedia.org The halogen atom, in this case, bromine, serves as a reactive site, particularly for cross-coupling reactions, allowing for the construction of more complex molecular architectures. smolecule.com

The strategic placement of these functional groups allows for selective chemical transformations, making halogenated benzonitriles important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. cymitquimica.comontosight.ai For instance, they are used in the creation of compounds with potential anti-inflammatory, antibacterial, and antiviral properties. ontosight.ai The study of these derivatives helps in understanding structure-activity relationships, which is crucial for designing new molecules with desired biological or material properties. smolecule.com

Historical Development and Initial Syntheses of 4-(2-Bromoethyl)benzonitrile

The history of benzonitrile chemistry dates back to 1844, when Hermann Fehling first synthesized benzonitrile. atamankimya.comwikipedia.org His work laid the foundation for the study of aromatic nitriles. Over the years, various methods for synthesizing benzonitrile and its derivatives have been developed, including the ammoxidation of toluene (B28343) and the Rosenmund-von Braun reaction. wikipedia.org

While specific details on the initial synthesis of this compound are not extensively documented in early literature, its development is a logical extension of established synthetic methodologies in organic chemistry. The synthesis of similar compounds, such as 4-(bromomethyl)benzonitrile, often involves the bromination of the corresponding methyl-substituted benzonitrile. rsc.org For example, 4-methylbenzonitrile can be reacted with N-bromosuccinimide (NBS) to yield 4-(bromomethyl)benzonitrile. rsc.org A plausible synthetic route to this compound could involve similar principles, starting from a suitable precursor like 4-ethylbenzonitrile (B1329635).

Conceptual Framework: this compound as a Versatile Synthetic Intermediate

This compound is recognized as a versatile synthetic intermediate due to the presence of two key reactive sites: the bromoethyl group and the nitrile group. The bromoethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. The nitrile group can undergo a range of transformations, including hydrolysis to a carboxylic acid or reduction to an amine.

This dual reactivity makes this compound a valuable building block for synthesizing a wide array of more complex molecules. For example, it can be used in the synthesis of letrozole, a medication used to treat certain types of breast cancer, where the related compound 4-bromomethyl benzonitrile is a key intermediate. google.com The ability to selectively react at either the bromoethyl or the nitrile group provides chemists with significant flexibility in designing synthetic pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H8BrN |

| Molecular Weight | 210.07 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.comsigmaaldrich.com |

| InChI | 1S/C9H8BrN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-6H2 sigmaaldrich.com |

| InChI Key | NNNRGWOWXNCGCV-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | BrCCC1=CC=C(C#N)C=C1 sigmaaldrich.comsigmaaldrich.com |

Table 2: Related Halogenated Benzonitrile Derivatives

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromobenzonitrile | C7H4BrN | Lacks the ethyl group, simpler structure. smolecule.com |

| 4-(Bromomethyl)benzonitrile | C8H6BrN | Bromine is on the methyl group attached to the ring. rsc.org |

| 2-Bromo-4-(2-bromoethyl)benzonitrile | C9H7Br2N | Contains an additional bromine atom on the benzene (B151609) ring. nih.gov |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzonitrile |

| 4-(Bromomethyl)benzonitrile |

| 4-Methylbenzonitrile |

| N-Bromosuccinimide |

| 4-Ethylbenzonitrile |

| Letrozole |

| 4-Bromobenzonitrile |

| 2-Bromo-4-(2-bromoethyl)benzonitrile |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(2-bromoethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNRGWOWXNCGCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512333 | |

| Record name | 4-(2-Bromoethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72054-56-9 | |

| Record name | 4-(2-Bromoethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-bromoethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Synthesis of 4 2 Bromoethyl Benzonitrile

Retrosynthetic Analysis and Precursor Design for 4-(2-Bromoethyl)benzonitrile

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the analysis involves identifying key bond disconnections that suggest feasible forward synthetic reactions.

A primary disconnection is the carbon-bromine bond, which points to a precursor such as 4-(2-hydroxyethyl)benzonitrile. This suggests a forward synthesis involving the conversion of a hydroxyl group to a bromine atom, a common transformation in organic chemistry.

Another logical disconnection is the C-C bond between the ethyl group and the benzene (B151609) ring. However, this approach is generally less common for this specific target. The most straightforward retrosynthetic pathways originate from precursors already containing the benzonitrile (B105546) framework. These precursors are typically 4-substituted benzonitriles, which can be modified to introduce the 2-bromoethyl group.

Established Synthetic Routes to this compound

Several established methods exist for the synthesis of this compound, primarily involving radical bromination or nucleophilic displacement reactions.

Radical Bromination Strategies in the Synthesis of this compound

One of the most direct methods for synthesizing this compound is through the radical bromination of 4-ethylbenzonitrile (B1329635). This reaction typically employs a brominating agent like N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. wiley-vch.dekhanacademy.org The reaction is usually conducted in a non-polar solvent like carbon tetrachloride (CCl4) under reflux conditions. wiley-vch.dersc.org Light can also be used to initiate the homolytic cleavage of the bromine-bromine bond, creating the necessary bromine radicals to start the chain reaction. mdpi.com

The benzylic position of the ethyl group is particularly susceptible to radical attack due to the resonance stabilization of the resulting benzylic radical. This selectivity makes the bromination of 4-ethylbenzonitrile an effective synthetic route.

Nucleophilic Displacement Approaches in the Formation of this compound

An alternative and widely used strategy involves nucleophilic displacement reactions. A common precursor for this approach is 4-(2-hydroxyethyl)benzonitrile. The hydroxyl group is a poor leaving group, so it must first be converted into a better one. This is often achieved by reacting the alcohol with reagents like phosphorus tribromide (PBr3) or thionyl bromide (SOBr2).

Another pathway involves the reaction of 4-cyanophenethyl alcohol with a brominating agent. This approach is advantageous as it starts with a readily available precursor and involves a reliable transformation.

Optimization of Reaction Parameters and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For radical bromination reactions, the concentration of the radical initiator and the reaction temperature are critical. Insufficient initiator or temperature can lead to slow or incomplete reactions, while excessive amounts can result in unwanted side products. The choice of solvent is also important; non-polar solvents are generally preferred to facilitate the radical chain mechanism.

In nucleophilic displacement reactions, the choice of the leaving group and the reaction conditions are paramount. For instance, the conversion of an alcohol to an alkyl bromide can be optimized by controlling the temperature and the rate of addition of the brominating agent to minimize side reactions.

| Precursor | Reagents | Solvent | Reaction Conditions | Yield |

| 4-ethylbenzonitrile | N-Bromosuccinimide (NBS), AIBN | Carbon tetrachloride | Reflux | High |

| 4-(2-hydroxyethyl)benzonitrile | Phosphorus tribromide (PBr3) | Diethyl ether | 0 °C to room temperature | Good |

| 4-cyanophenethyl alcohol | Thionyl bromide (SOBr2) | Dichloromethane (B109758) | Room temperature | Good |

Emerging and Sustainable Synthetic Pathways for this compound

In line with the growing emphasis on environmentally friendly chemical processes, research is being directed towards developing more sustainable methods for synthesizing this compound.

Green Chemistry Principles Applied to this compound Production

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ejcmpr.commdpi.com For the synthesis of this compound, this can involve several strategies:

Use of Safer Solvents: Replacing hazardous solvents like carbon tetrachloride with greener alternatives such as acetonitrile (B52724) or performing reactions under solvent-free conditions. mdpi.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mdpi.com Nucleophilic substitution reactions often have better atom economy than radical brominations that use initiators.

Catalysis: Employing catalytic methods can reduce the amount of reagents needed and can often be performed under milder conditions. mdpi.comresearchgate.net For example, the use of a recyclable catalyst for the bromination step could be a greener alternative. chemicalbook.com

While specific green chemistry applications for the large-scale production of this compound are still under development, the principles of green chemistry provide a clear framework for future innovations in its synthesis.

Flow Chemistry and Continuous Processing for this compound Synthesis

While specific literature detailing the continuous flow synthesis of this compound is not extensively available, the principles of flow chemistry can be applied to its synthesis based on established batch reactions and the successful application of flow chemistry to similar chemical transformations. The primary route to this compound involves the bromination of 4-ethylbenzonitrile. This reaction, often involving radical initiators and brominating agents like N-bromosuccinimide (NBS), can be adapted to a continuous flow setup.

A prospective flow chemistry approach would involve pumping a solution of 4-ethylbenzonitrile and a radical initiator (e.g., azobisisobutyronitrile, AIBN) through a heated reactor coil, where it would merge with a stream of the brominating agent. The precise control over reaction parameters such as temperature, residence time, and stoichiometry in a microreactor can lead to higher selectivity and yield, minimizing the formation of byproducts. The enhanced heat and mass transfer in flow reactors is particularly advantageous for exothermic bromination reactions, preventing thermal runaways and improving safety. nih.govrsc.orgbeilstein-journals.orgrsc.orgacs.org

The benefits of adopting a continuous flow process for the synthesis of this compound would include:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling hazardous reagents and managing exothermic reactions. researchgate.net

Improved Yield and Purity: Precise control over reaction conditions can lead to a more selective reaction, reducing the formation of impurities and simplifying downstream purification. beilstein-journals.orguco.es

Scalability: Scaling up production in a flow system is achieved by extending the operation time or by using multiple reactors in parallel, which is often more straightforward than scaling up batch reactors.

Automation: Continuous flow systems are amenable to automation, allowing for consistent production and real-time monitoring of reaction progress. flinders.edu.au

A theoretical flow setup could utilize a packed-bed reactor containing a supported catalyst or reagent to further enhance efficiency and simplify purification. researchgate.net The development of such a process would be a significant advancement in the manufacturing of this important chemical intermediate.

Purification and Isolation Protocols for Synthetic this compound

The purification and isolation of this compound from the reaction mixture are critical steps to ensure its suitability for subsequent applications. The choice of purification method depends on the scale of the synthesis and the nature of the impurities present. The most common techniques employed for the purification of related bromoalkylated benzonitriles are recrystallization and column chromatography. rsc.orgwiley-vch.de

Recrystallization is a widely used technique for purifying solid compounds. The crude this compound is dissolved in a suitable solvent or solvent mixture at an elevated temperature to form a saturated solution. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The choice of solvent is crucial and is determined by the solubility profile of the compound. For compounds similar to this compound, solvents such as hexane (B92381) or methanol (B129727) are often employed. rsc.orgwiley-vch.de The purified crystals are then collected by filtration and dried.

Column chromatography is another powerful technique for separating the desired product from impurities. A solution of the crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. An eluent, which is a solvent or a mixture of solvents, is then passed through the column. The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation. For the purification of bromoalkylated benzonitriles, a common eluent system is a mixture of hexane and ethyl acetate (B1210297) or dichloromethane and hexane. wiley-vch.de The fractions containing the pure product are collected and the solvent is evaporated to yield the purified this compound.

The following table summarizes typical purification protocols for compounds structurally related to this compound, which can be adapted for its purification.

| Compound Name | Purification Method | Solvent/Eluent System | Reference |

| 4-(Bromomethyl)benzonitrile | Recrystallization | Not specified | rsc.org |

| 2-Bromo-4-(bromomethyl)benzonitrile | Column Chromatography | Dichloromethane/Hexane (40:60) | wiley-vch.de |

| 4-Bromo-2-(bromomethyl)benzonitrile | Column Chromatography | Dichloromethane/Hexane (40:60) | wiley-vch.de |

The purity of the isolated this compound can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanistic Investigations of Reactions Involving 4 2 Bromoethyl Benzonitrile

Nucleophilic Substitution Reactions of 4-(2-Bromoethyl)benzonitrile

Nucleophilic substitution is a cornerstone reaction for alkyl halides, involving the replacement of the halide leaving group by a nucleophile. For this compound, the nature of the alkyl substrate is the primary determinant of the operative mechanistic pathway.

SN1 and SN2 Pathways in Transformations of this compound

The substitution of the bromine atom in this compound can theoretically proceed via two distinct mechanisms: the unimolecular (SN1) or the bimolecular (SN2) pathway.

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This process involves a backside attack, leading to an inversion of stereochemical configuration at the reaction center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. Given that this compound is a primary alkyl halide, the carbon atom bearing the bromine is relatively unhindered, making it highly accessible to nucleophilic attack. This low steric hindrance strongly favors the SN2 pathway.

The SN1 mechanism , in contrast, is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate. This intermediate is then rapidly attacked by the nucleophile in a second step. The rate of an SN1 reaction is dependent only on the concentration of the substrate (first-order kinetics). This pathway is favored for tertiary substrates because they form relatively stable tertiary carbocations. For this compound, the SN1 pathway is highly disfavored due to the extreme instability of the primary carbocation that would need to form upon the departure of the bromide ion. While benzylic halides can undergo SN1 reactions due to resonance stabilization of the resulting carbocation, the bromine in this compound is one carbon removed from the benzene (B151609) ring, meaning this stabilizing effect is not directly available.

Therefore, nucleophilic substitution reactions of this compound proceed almost exclusively through the SN2 mechanism.

Kinetic and Thermodynamic Studies of Nucleophilic Attack on this compound

The kinetics of nucleophilic substitution on this compound are characteristic of an SN2 reaction. The reaction rate is directly proportional to the concentration of both the alkyl halide and the attacking nucleophile, as described by the rate law: Rate = k[C₉H₈BrN][Nu⁻]. Several factors influence the rate constant (k) for this bimolecular process.

| Factor | Effect on SN2 Reaction Rate | Rationale |

| Nucleophile Strength | Increased rate with stronger, less hindered nucleophiles (e.g., I⁻, RS⁻, CN⁻) | Stronger nucleophiles are more effective at attacking the electrophilic carbon in the concerted step. |

| Substrate Structure | Primary halide structure is optimal | Minimal steric hindrance at the reaction center allows for easy backside attack by the nucleophile. |

| Leaving Group Ability | Good leaving groups (e.g., I > Br > Cl) increase the rate | A weaker conjugate base is a better leaving group as it can better stabilize the negative charge. Bromide is a good leaving group. |

| Solvent | Polar aprotic solvents (e.g., Acetone, DMSO) are favored | These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophilic anion, leaving it more reactive. Polar protic solvents can hydrogen-bond with and stabilize the nucleophile, reducing its reactivity. |

Thermodynamically, the SN2 reaction is a single-step process with one transition state. The reaction profile shows reactants passing through this high-energy transition state before forming the products, without the presence of a stable intermediate.

Elimination Reactions Mediated by this compound

In the presence of a base, this compound can undergo an elimination reaction to form an alkene. This process, known as dehydrohalogenation, also has two primary mechanistic pathways: E1 and E2.

E1 and E2 Mechanisms Leading to Unsaturated Benzonitrile (B105546) Derivatives

The E2 mechanism is a concerted, single-step reaction where a base removes a proton from a carbon adjacent (beta) to the leaving group, while the leaving group departs and a double bond forms simultaneously. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base (second-order kinetics). This pathway is favored by strong, often bulky, bases. For this compound, a primary halide, the E2 mechanism is the predominant elimination pathway, yielding 4-vinylbenzonitrile.

The E1 mechanism is a two-step process that begins with the same rate-determining step as the SN1 reaction: formation of a carbocation. A weak base then removes a beta-proton from the carbocation to form the alkene. The E1 pathway competes directly with the SN1 pathway and is generally favored by weak bases and polar protic solvents. As with the SN1 reaction, the E1 mechanism is highly unlikely for this compound due to the instability of the requisite primary carbocation.

Competition between SN2 and E2 reactions is a significant consideration. Strong, non-bulky bases that are also good nucleophiles (e.g., OH⁻, RO⁻) can give a mixture of substitution and elimination products. To favor elimination, a strong, sterically hindered base such as potassium tert-butoxide is typically used, as its bulkiness makes it a poor nucleophile but an effective base.

| Characteristic | E1 Mechanism | E2 Mechanism | Favored for this compound? |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Base] | No |

| Base Strength | Weak base required | Strong base required | Yes (with strong base) |

| Mechanism | Two steps, via carbocation | One concerted step | Yes |

| Substrate | 3° > 2° > 1° | 3° > 2° > 1° | Yes |

Regioselectivity and Stereoselectivity in Eliminations from this compound

Regioselectivity in elimination reactions refers to the preference for forming one constitutional isomer over another when multiple beta-hydrogens are available. For this compound, the carbon bearing the bromine (alpha-carbon) has only one adjacent carbon with hydrogens (beta-carbon). All beta-hydrogens are equivalent. Consequently, only one elimination product, 4-vinylbenzonitrile, can be formed, and regioselectivity is not a factor.

Stereoselectivity refers to the preference for the formation of one stereoisomer over another. This is relevant when the resulting alkene can exist as E/Z isomers. Since the product, 4-vinylbenzonitrile, has two hydrogen atoms on one of the sp² carbons of the double bond, no E/Z isomerism is possible. However, the E2 mechanism does have a strict stereochemical requirement: the beta-hydrogen and the leaving group must be in an anti-periplanar conformation in the transition state. This allows for optimal orbital overlap for the formation of the new pi bond.

Radical and Organometallic Reactivity of this compound

Beyond ionic substitution and elimination pathways, the carbon-bromine bond in this compound can engage in radical and organometallic reactions.

Radical Reactions: Homolytic cleavage of the C-Br bond can be initiated using heat, UV light, or a radical initiator. This would generate a 4-(2-cyanoethyl)phenyl radical. This highly reactive species could then participate in various radical processes, such as polymerization if the concentration of the starting material is high, or addition reactions to other unsaturated systems. However, these pathways are generally less controlled and less synthetically common for simple alkyl halides compared to their ionic counterparts.

Organometallic Reactivity: A significant transformation for this compound is its conversion into an organometallic reagent. The reaction with an active metal, such as magnesium in an ether solvent, leads to the formation of a Grignard reagent, [4-(2-cyanoethyl)phenyl]magnesium bromide.

C₉H₈BrN + Mg → (NC-C₆H₄-CH₂CH₂)MgBr

This organometallic compound effectively reverses the polarity of the carbon atom formerly attached to the bromine, transforming it from an electrophilic site into a potent nucleophilic one. This Grignard reagent can then be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters. A potential complication in these reactions is the presence of the nitrile group, which can also react with Grignard reagents. Careful control of reaction conditions, such as low temperatures, may be necessary to favor the reaction of the Grignard moiety with an external electrophile over intramolecular or intermolecular reactions involving the nitrile.

Formation and Reactivity of Organometallic Intermediates from this compound

The bromoethyl group in this compound serves as a handle for the formation of various organometallic intermediates. These intermediates, in turn, can react with a wide range of electrophiles to form new carbon-carbon and carbon-heteroatom bonds.

The formation of a Grignard reagent from this compound is a primary example of its entry into organometallic chemistry. The reaction involves the insertion of magnesium metal into the carbon-bromine bond, typically in an etheral solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting organomagnesium compound, 4-(2-cyanoethyl)phenylmagnesium bromide, possesses a nucleophilic carbon atom adjacent to the magnesium, rendering it highly reactive towards electrophiles.

The reactivity of this Grignard reagent is influenced by the presence of the nitrile group. While the nitrile is generally less reactive towards Grignard reagents than carbonyl compounds, intramolecular reactions or reactions with other Grignard molecules can potentially occur, especially under forcing conditions. However, under carefully controlled conditions, the Grignard reagent can be effectively trapped by external electrophiles.

Another important class of organometallic intermediates derived from this compound are organolithium compounds. These can be prepared through halogen-metal exchange, for instance, by reacting this compound with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. The resulting 4-(2-cyanoethyl)phenyllithium is a potent nucleophile and a strong base. The conditions for its formation and subsequent reactions must be carefully managed to avoid side reactions, such as attack at the nitrile group or deprotonation at the benzylic position.

The reactivity of these organometallic intermediates is summarized in the following table:

| Organometallic Intermediate | Formation Method | Key Reactivity |

| 4-(2-cyanoethyl)phenylmagnesium bromide | Reaction with magnesium metal | Nucleophilic addition to carbonyls, epoxides, and other electrophiles. |

| 4-(2-cyanoethyl)phenyllithium | Halogen-metal exchange with organolithium reagents | Strong nucleophile and base; reacts with a wide range of electrophiles. |

Cross-Coupling Reactions Utilizing this compound (e.g., Suzuki, Heck, Sonogashira Variants)

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. berkeley.edu

Suzuki Coupling: In the Suzuki-Miyaura coupling, an organoboron compound is coupled with an organohalide. berkeley.eduorganic-chemistry.org this compound can serve as the organohalide partner. The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand, and a base. The catalytic cycle involves the oxidative addition of the palladium(0) species to the carbon-bromine bond of this compound, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of base, solvent, and ligand can significantly influence the reaction's efficiency and yield. nih.govnih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. libretexts.org While typically applied to aryl or vinyl halides, modifications of the Heck reaction can accommodate alkyl halides like this compound. The mechanism involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and a palladium-hydride species, which is then converted back to the active catalyst by the base. libretexts.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Similar to the Heck reaction, the standard Sonogashira coupling is most efficient with sp²-hybridized halides. However, under specific conditions, alkyl halides can also participate. The reaction is co-catalyzed by palladium and copper complexes. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.orgbeilstein-journals.org

A summary of these cross-coupling reactions is presented below:

| Reaction | Coupling Partner | Catalyst System | Key Mechanistic Steps |

| Suzuki | Organoboron compound | Palladium catalyst, Base | Oxidative addition, Transmetalation, Reductive elimination |

| Heck | Alkene | Palladium catalyst, Base | Oxidative addition, Migratory insertion, β-Hydride elimination |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | Oxidative addition, Transmetalation (from copper acetylide), Reductive elimination |

Transformations Involving the Nitrile Moiety of this compound

The nitrile group of this compound is a versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, amines, and heterocyclic systems.

Hydrolysis and Reduction of the Nitrile Group in this compound

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as sulfuric or hydrochloric acid, in the presence of water. The mechanism proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack of water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide to the carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis is usually carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide under basic conditions yields the carboxylate salt, which upon acidification, gives the carboxylic acid. It is important to consider that under these conditions, the bromoethyl group may also be susceptible to hydrolysis or elimination reactions.

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents. A common and effective method is the use of lithium aluminum hydride (LiAlH₄) in an etheral solvent, followed by an aqueous workup. The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine intermediate which is then further reduced to the amine.

Alternatively, catalytic hydrogenation can be employed. This method typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum oxide, or palladium on carbon. The reaction often requires elevated pressure and temperature. Care must be taken to control the reaction conditions to avoid over-reduction or side reactions involving the bromoethyl group.

The following table summarizes the conditions and products of these transformations:

| Transformation | Reagents and Conditions | Product |

| Acid-catalyzed Hydrolysis | H₂SO₄ or HCl, H₂O, heat | 4-(2-Bromoethyl)benzoic acid |

| Base-catalyzed Hydrolysis | NaOH or KOH, H₂O, heat; then H₃O⁺ | 4-(2-Bromoethyl)benzoic acid |

| Reduction | 1. LiAlH₄, Et₂O or THF; 2. H₂O | 4-(2-Aminoethyl)benzonitrile |

| Catalytic Hydrogenation | H₂, Raney Ni, PtO₂, or Pd/C, high pressure, heat | 4-(2-Aminoethyl)benzonitrile |

Cycloaddition Reactions and Heterocycle Formation from the Nitrile Functionality

The nitrile group in this compound can participate in cycloaddition reactions, serving as a precursor for the synthesis of various heterocyclic compounds. One of the most prominent examples is the [3+2] cycloaddition reaction of nitrile oxides.

Nitrile oxides can be generated in situ from the corresponding aldoximes. For instance, 4-(2-Bromoethyl)benzaldehyde, which could potentially be synthesized from this compound, can be converted to its aldoxime. Subsequent treatment with an oxidizing agent or a dehydrohalogenating agent can generate the highly reactive this compound oxide. This 1,3-dipole can then react with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. nih.govmdpi.comresearchgate.net The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile.

Furthermore, the nitrile group can be utilized in the synthesis of other nitrogen-containing heterocycles. For example, reaction with azides can lead to the formation of tetrazoles. This reaction is often catalyzed by a Lewis acid. The bromoethyl group could potentially be used to induce subsequent intramolecular cyclization reactions, leading to more complex heterocyclic frameworks. The synthesis of various heterocycles often involves multi-step sequences where the nitrile group is first transformed into a more reactive intermediate.

The table below provides an overview of these heterocyclic syntheses:

| Heterocycle | Reaction Type | Key Intermediate |

| Isoxazolines/Isoxazoles | [3+2] Cycloaddition | This compound oxide |

| Tetrazoles | [3+2] Cycloaddition | Nitrile and an azide |

Applications of 4 2 Bromoethyl Benzonitrile in Advanced Organic Synthesis

Role of 4-(2-Bromoethyl)benzonitrile in the Synthesis of Heterocyclic Scaffolds

The electrophilic nature of the carbon atom bearing the bromine and the potential for the nitrile group to be transformed into other functionalities make this compound a versatile reagent for building heterocyclic rings, which are core structures in many functional molecules. mdpi.comclockss.org

Construction of Nitrogen-Containing Heterocycles via this compound Intermediates

The primary application of this compound in heterocyclic synthesis is the construction of nitrogen-containing rings through N-alkylation reactions. The bromoethyl moiety serves as a two-carbon electrophile that readily reacts with nitrogen nucleophiles, such as primary and secondary amines, to form new carbon-nitrogen bonds, leading to cyclization.

A significant application is in the synthesis of substituted piperidines and tetrahydropyridines. mdpi.comresearchgate.net For example, it is used as a key starting material in the synthesis of 4-phenyl-1-[2-(4-cyanophenyl)ethyl]tetrahydropyridine derivatives. In these reactions, the bromoethyl group alkylates the nitrogen atom of a pre-existing tetrahydropyridine (B1245486) core. These resulting molecules have been investigated as potent T-type calcium channel blockers, which are important targets for treating neuropathic pain. researchgate.net

Another documented use involves the synthesis of intermediates for 5-HT2c receptor modulators. In this context, this compound is reacted with various substituted piperidines to introduce the 4-cyanophenethyl group onto the piperidine (B6355638) nitrogen. This moiety is crucial for the biological activity of the final compounds.

The following table summarizes representative reactions for the synthesis of nitrogen-containing heterocycles using this compound.

| Heterocycle Type | Reactant | Reaction Description | Resulting Structure |

| Substituted Tetrahydropyridine | 4-Phenyl-1,2,3,6-tetrahydropyridine | N-alkylation of the secondary amine in the tetrahydropyridine ring. | 4-Phenyl-1-[2-(4-cyanophenyl)ethyl]-1,2,3,6-tetrahydropyridine |

| Substituted Piperidine | 4-Aryl-piperidine | N-alkylation of the piperidine nitrogen to introduce the 4-cyanophenethyl group. | 1-[2-(4-Cyanophenyl)ethyl]-4-aryl-piperidine |

Synthesis of Oxygen and Sulfur Heterocycles from this compound

While the synthesis of nitrogen heterocycles using this building block is well-established, its application in the direct construction of oxygen or sulfur-containing heterocyclic scaffolds is not as widely documented in scientific literature. The principles of nucleophilic substitution would allow for reactions with oxygen or sulfur nucleophiles (e.g., phenols, thiophenols) to form ether or thioether linkages. Subsequent intramolecular cyclization, potentially involving the nitrile group, could theoretically lead to O- or S-heterocycles. However, specific, high-yield synthetic routes starting directly from this compound for these purposes are not prominently reported.

Utilization of this compound in Pharmaceutical and Medicinal Chemistry

The structural motif of a cyanophenyl group linked to an ethyl chain is present in numerous biologically active compounds. Consequently, this compound serves as a critical intermediate in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). pharmaoffer.com

Precursor in the Synthesis of Bioactive Molecules and Drug Candidates

The value of this compound lies in its ability to introduce the 4-cyanophenethyl moiety into a target molecule. This group can be crucial for binding to biological targets. Research has shown its utility as a precursor for compounds with potential therapeutic applications.

As mentioned, it is a key building block for a class of potent and selective T-type calcium channel blockers. researchgate.net These compounds have demonstrated significant antinociceptive effects in preclinical models of neuropathic pain, highlighting the importance of the 4-cyanophenethyl group for their pharmacological profile. researchgate.net Similarly, its role in creating 5-HT2c receptor modulators underscores its utility in developing treatments for neurological and psychiatric disorders.

Development of Complex Active Pharmaceutical Ingredients (APIs) Using this compound as a Building Block

The development of complex APIs often involves multi-step syntheses where specific fragments are introduced using versatile building blocks. pharmaoffer.com this compound is employed in the synthesis of such complex molecules.

A notable example is its use as a potential starting material in the synthesis of Fexuprazan , a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders. In the synthesis of a key pyrrole (B145914) intermediate for Fexuprazan, this compound is used to alkylate the nitrogen atom of a pyrrole derivative. This step efficiently installs the required 2-(4-cyanophenyl)ethyl substituent, which is an integral part of the final API structure.

The following table details bioactive molecules and APIs synthesized using this compound.

| Molecule/API Class | Therapeutic Area | Role of this compound |

| T-Type Calcium Channel Blockers | Neuropathic Pain | Serves as the source of the 4-cyanophenethyl group attached to a tetrahydropyridine core. researchgate.net |

| 5-HT2c Receptor Modulators | Neurology/Psychiatry | Used to introduce the 4-cyanophenethyl substituent onto a piperidine scaffold. |

| Fexuprazan (Intermediate) | Gastroenterology | Used to alkylate a pyrrole intermediate, forming a key C-N bond in the API's backbone. |

Application of this compound in Agrochemical and Specialty Chemical Production

While structural analogs such as 4-(bromomethyl)benzonitrile and other brominated aromatic compounds see use as intermediates in the synthesis of pesticides and other crop protection agents, the specific application of this compound in the agrochemical industry is not widely reported in publicly available literature. lookchem.cominnospk.com Similarly, its use as a precursor in the production of specialty chemicals for materials science or other industries is not a prominent area of its application based on current research. google.com Its higher cost and different reactivity profile compared to the benzylic bromide analog, 4-(bromomethyl)benzonitrile, may limit its use in these sectors where cost-effectiveness and specific reaction pathways are critical. google.comgoogle.com

Contributions of this compound to Materials Science

The bifunctional nature of this compound, featuring a reactive bromoethyl group and a polar nitrile group on a stable benzene (B151609) ring, makes it a valuable building block in materials science. Its structure allows for its incorporation into a variety of materials, imparting specific properties related to polymerization, optical activity, and electronic behavior.

Precursors for Polymeric Materials and Advanced Polymers

While not a monomer that typically undergoes direct polymerization, this compound and its close structural analogs serve as crucial precursors in the synthesis of specialized monomers for advanced polymeric materials. The reactivity of the bromoethyl group allows for its conversion into other functional groups suitable for polymerization, while the nitrile group can influence the final properties of the polymer, such as solubility and thermal stability.

A key application area is in the formation of Porous Organic Polymers (POPs) or Covalent Organic Frameworks (COFs). For instance, a structurally related compound, 4-(bromomethyl)benzonitrile, is utilized in the synthesis of monomers for hydroxide-ion-conducting polymer organic frameworks. In a reported synthesis, 4-(bromomethyl)benzonitrile is first reduced to 4-(bromomethyl)benzaldehyde (B112711) using Diisobutylaluminium hydride (DIBAL-H). rsc.org This aldehyde can then be used in condensation reactions to form complex polymeric structures. These frameworks are investigated for applications such as flexible solid-state batteries. rsc.org The synthetic transformation highlights how the bromoalkyl benzonitrile (B105546) structure is a key starting point for creating functional monomers.

| Starting Material | Reagent | Product | Application of Resulting Polymer |

| 4-(bromomethyl)benzonitrile | Diisobutylaluminium hydride (DIBAL-H) in Toluene (B28343) | 4-(bromomethyl)benzaldehyde | Monomer for Hydroxide (B78521) Ion Conducting Polymer Organic Frameworks for Zinc-Air Batteries rsc.org |

Synthesis of Optoelectronic Materials and Liquid Crystals from this compound Derivatives

The rigid benzonitrile core is a common structural motif in materials designed for optoelectronic and liquid crystalline applications. Derivatives of this compound are employed as precursors to introduce this essential unit into larger, functional molecules.

Liquid Crystals: The 4-cyanobiphenyl (B145940) group is a well-established core for forming liquid crystal phases. nih.gov Synthetic strategies often involve Suzuki coupling reactions to create this biphenyl (B1667301) structure. For example, a synthetic route to a thiol-modified liquid crystal, 4′-(2-mercaptoethyl)-(1,1′-biphenyl)-4-carbonitrile, involves the coupling of (4-(2-hydroxyethyl)phenyl)boronic acid pinacol (B44631) ester with 4-bromobenzonitrile. nih.gov The resulting 4′-(2-hydroxyethyl)-(1,1′-biphenyl)-4-carbonitrile is then converted to its bromoethyl derivative. nih.gov This demonstrates a pathway where a bromoethylphenyl moiety, similar to that in this compound, is a key intermediate in accessing functional liquid crystals. The cyano group plays a critical role in establishing the mesophases due to its strong dipole moment. mdpi.com

Bent-shaped liquid crystals have also been synthesized using benzonitrile derivatives. In one example, two units of 4-hydroxybenzonitrile (B152051) are reacted with a central pyrimidine-based core to produce a molecule that exhibits a nematic liquid crystal phase upon heating. ajchem-a.com

Optoelectronic Materials: The electron-withdrawing nature of the nitrile group makes benzonitrile derivatives valuable in the synthesis of donor-acceptor chromophores for optoelectronic devices. Diketopyrrolopyrrole (DPP) based materials, for example, are a significant class of organic chromophores used in organic solar cells and field-effect transistors. rsc.org The synthesis of asymmetric DPP derivatives can be achieved through the condensation of an alkylated thienyl pyrrolinone ester with an aromatic nitrile, such as 4-bromobenzonitrile, in the presence of a strong base. rsc.orgresearchgate.net The resulting brominated DPP core can be further functionalized, for instance, in subsequent polymerization reactions. rsc.org This methodology allows for the creation of a wide library of DPP structures with tunable electronic properties. rsc.orgresearchgate.net

Star-shaped molecules with potential applications in optoelectronics and electrochromic devices have also been synthesized through the cyclotrimerization of benzonitrile derivatives like 4-(thiophen-2-yl)benzonitrile. rsc.org These syntheses underscore the importance of the benzonitrile unit as a fundamental building block for advanced optoelectronic materials.

Integration of this compound in Total Synthesis Strategies

In the context of total synthesis, this compound and its isomers or analogs act as versatile intermediates for constructing complex molecular architectures, particularly in medicinal chemistry. The bromoethyl group provides a reactive handle for alkylation reactions, while the nitrile can be a key pharmacophore or a precursor to other functional groups like tetrazoles.

A prominent example is the synthesis of Losartan, an angiotensin II receptor antagonist. A key step in a greener synthesis approach involves the Suzuki-Miyaura coupling of 2-bromobenzonitrile (B47965) and 4-methylphenylboronic acid to form 2-(p-tolyl)benzonitrile. mdpi.com This intermediate is then brominated using N-bromosuccinimide (NBS) under visible light to produce the key building block, 2-(4-bromomethylphenyl)benzonitrile. mdpi.com This bromo-intermediate is then used to alkylate an imidazole (B134444) derivative, forging a crucial carbon-nitrogen bond in the Losartan scaffold. mdpi.com

The synthesis proceeds as follows:

| Step | Reactants | Key Reagent/Catalyst | Product |

|---|---|---|---|

| 1. Suzuki Coupling | 2-bromobenzonitrile, 4-methylphenylboronic acid | Palladium Nanoparticles (PdNPs) | 2-(p-tolyl)benzonitrile |

| 2. Bromination | 2-(p-tolyl)benzonitrile | N-bromosuccinimide (NBS), Visible Light | 2-(4-bromomethylphenyl)benzonitrile |

| 3. Alkylation | 2-(4-bromomethylphenyl)benzonitrile, 2-butyl-4-chloro-5-(hydroxymethyl)imidazole | Sodium Methoxide (NaOCH₃) | 2-butyl-4-chloro-1-((2'-cyanobiphenyl-4-yl)methyl)-5-(hydroxymethyl)imidazole |

Table based on the synthesis described by Marcos et al., 2020. mdpi.com

This strategy highlights the utility of bromoalkyl benzonitrile compounds as pivotal intermediates in multi-step syntheses. The bromoalkyl group facilitates the connection of the cyanobiphenyl unit to a heterocyclic core, a common tactic in the construction of pharmacologically active molecules. mdpi.com The nitrile group itself is subsequently converted to a tetrazole ring, which is a critical component for the biological activity of Losartan.

Computational and Theoretical Investigations of 4 2 Bromoethyl Benzonitrile and Its Reactivity

Quantum Chemical Studies on the Electronic Structure of 4-(2-Bromoethyl)benzonitrile

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity. For this compound, these studies would typically focus on the distribution of electron density, the nature of the molecular orbitals, and the influence of the substituents—the bromoethyl and cyano groups—on the benzene (B151609) ring.

The electronic structure is primarily governed by the interplay between the electron-withdrawing nature of the nitrile (-CN) group and the substituent effects of the 2-bromoethyl group. The nitrile group, being a strong π-acceptor and σ-acceptor, deactivates the aromatic ring towards electrophilic substitution and influences the charge distribution across the molecule. The 2-bromoethyl group, while having a less pronounced electronic effect on the ring compared to the nitrile group, introduces significant steric and conformational factors.

Key electronic properties that can be calculated include the molecular dipole moment, atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| Dipole Moment | ~4.18 D orientjchem.org | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | Relates to the ability to donate electrons; a higher energy suggests greater reactivity towards electrophiles. | |

| LUMO Energy | Relates to the ability to accept electrons; a lower energy suggests greater reactivity towards nucleophiles. | |

| HOMO-LUMO Gap | A key indicator of chemical reactivity and electronic excitation energy. | |

| Natural Bond Orbital (NBO) Charges | Provides insight into the charge distribution on individual atoms, highlighting electrophilic and nucleophilic sites. |

Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations (e.g., using Hartree-Fock or DFT methods).

Density Functional Theory (DFT) Calculations for Reaction Pathways of this compound

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the mechanisms of chemical reactions. For this compound, DFT calculations can be employed to map out the potential energy surfaces of its various transformations, such as nucleophilic substitution at the ethyl chain or reactions involving the nitrile group.

Prediction of Transition States and Energy Barriers in Transformations

A key strength of DFT is its ability to locate and characterize transition state (TS) structures, which represent the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter that governs the reaction rate.

For this compound, a primary reaction of interest is the SN2 substitution at the carbon atom bearing the bromine. DFT calculations can model the approach of a nucleophile, the formation of the pentacoordinate transition state, and the departure of the bromide leaving group. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

Table 2: Hypothetical DFT-Calculated Energy Barriers for the SN2 Reaction of this compound with a Nucleophile (Nu⁻)

| Reaction Step | Relative Energy (kcal/mol) | Description |

| Reactants (this compound + Nu⁻) | 0.0 | Initial state |

| Transition State ([Nu---C₂H₄---Br]⁻-C₆H₄CN) | +15 to +25 | Energy maximum, represents the activation barrier. |

| Products (4-(2-Nu-ethyl)benzonitrile + Br⁻) | -10 to -20 | Final state, indicating an exothermic reaction. |

Note: These values are hypothetical and would depend on the specific nucleophile and the level of theory and basis set used in the DFT calculations.

Elucidation of Structure-Reactivity Relationships in this compound Derivatives

DFT can be used to systematically study how modifications to the structure of this compound affect its reactivity. By introducing different substituents on the aromatic ring or altering the leaving group on the ethyl chain, a series of derivatives can be computationally screened. This allows for the elucidation of structure-activity relationships (SAR). acs.org

For instance, introducing electron-donating groups on the benzene ring would be expected to increase the electron density on the ring but have a minor effect on the SN2 reaction at the side chain. Conversely, modifying the leaving group from bromide to a better leaving group like iodide would be predicted by DFT to lower the activation barrier for nucleophilic substitution. Such studies provide valuable predictive power for designing new molecules with desired reactivity. utexas.edu

Molecular Dynamics Simulations and Conformational Analysis Relevant to this compound

While quantum chemical methods are excellent for studying static electronic structures and reaction pathways, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior and conformational landscape of molecules over time. biorxiv.orgwhiterose.ac.uk For this compound, the flexibility of the 2-bromoethyl side chain is of particular interest.

A key aspect of the conformational analysis of this compound would be to study the torsion angle around the C-C bond of the ethyl group. The simulation can reveal the most stable conformers (e.g., anti vs. gauche) and the dynamics of their interconversion.

Table 3: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation of this compound

| Dihedral Angle (Br-C-C-C_aromatic) | Relative Population (%) | Description |

| ~180° (anti-periplanar) | 65% | The most stable conformation, with the bulky bromine atom and benzene ring far apart. |

| ~+60° (synclinal/gauche) | 17.5% | A less stable conformation due to steric hindrance. |

| ~-60° (synclinal/gauche) | 17.5% | Energetically equivalent to the +60° conformer. |

Note: These percentages are illustrative and would be obtained from statistical analysis of a sufficiently long MD trajectory.

By integrating the insights from quantum chemical studies, DFT calculations, and molecular dynamics simulations, a comprehensive understanding of the chemical and physical properties of this compound can be achieved. These theoretical approaches not only rationalize experimental observations but also guide the design of new experiments and the development of novel molecules with tailored functionalities.

Advanced Analytical Methodologies for Monitoring Reactions and Characterizing Products Derived from 4 2 Bromoethyl Benzonitrile

Spectroscopic Techniques for Elucidating Product Structures

Spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the connectivity of atoms and the nature of functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Identification

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification of molecules derived from 4-(2-bromoethyl)benzonitrile. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular structure.

In a typical ¹H NMR spectrum of a derivative, the aromatic protons of the benzonitrile (B105546) ring will appear as a complex pattern of signals in the downfield region (typically δ 7.0-8.0 ppm). The specific chemical shifts and coupling constants of these protons are highly sensitive to the nature and position of substituents, allowing for confirmation of transformations on the ring. The protons of the ethyl bridge provide crucial information; for instance, in the parent compound, the methylene group adjacent to the bromine (-CH₂-Br) would resonate at a different chemical shift than the methylene group adjacent to the aromatic ring (-Ar-CH₂-). Following a substitution reaction at the bromine position, the chemical shift of this adjacent methylene group would change significantly, confirming the success of the reaction.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of δ 115-125 ppm. The carbon atom bonded to the bromine (-CH₂-Br) in the parent compound would also have a distinct signal that would shift upon substitution, providing further evidence of product formation.

Table 1: Representative ¹H NMR Chemical Shifts for a Hypothetical Derivative This table illustrates expected chemical shift regions for a product where the bromine has been replaced by a generic nucleophile (Nu).

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H) | 7.2 - 7.8 | Multiplet | 4H |

| Ar-CH₂ -CH₂-Nu | 2.9 - 3.2 | Triplet | 2H |

| Ar-CH₂-CH₂ -Nu | 3.5 - 3.8 | Triplet | 2H |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Products

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. sepscience.comspectroscopyonline.com IR spectroscopy measures the absorption of infrared light by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. labmanager.com

For derivatives of this compound, the most prominent and diagnostic peak in the IR and Raman spectra is the stretching vibration of the nitrile group (C≡N). This vibration typically appears as a sharp, intense band in the 2210-2260 cm⁻¹ region of the IR spectrum. The presence of this band confirms that the nitrile functional group has remained intact during the reaction.

Other important vibrations include the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic ethyl chain (around 2850-3000 cm⁻¹). The C-Br stretching vibration in the starting material (typically found in the 500-600 cm⁻¹ region) would be absent in the product of a successful substitution reaction, and a new band corresponding to the newly formed bond would appear. For example, the formation of an ether linkage would introduce a strong C-O stretching band around 1050-1250 cm⁻¹.

Raman spectroscopy is particularly useful for analyzing non-polar bonds and can provide complementary information, especially in the lower frequency region where metal-catalyst bonds or inorganic byproducts might be observed. sepscience.comspectroscopyonline.com

Table 2: Key Vibrational Frequencies for Functional Group Analysis

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Nitrile | C≡N stretch | 2210 - 2260 | IR (strong), Raman (strong) |

| Aromatic Ring | C=C stretch | 1450 - 1600 | IR, Raman |

| Aromatic Ring | C-H stretch | 3000 - 3100 | IR, Raman |

| Alkane (Ethyl) | C-H stretch | 2850 - 3000 | IR, Raman |

| Bromoalkane | C-Br stretch | 500 - 600 | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of Derivatives

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

For a product derived from this compound (Molecular Weight: 210.07 g/mol ), the molecular ion peak [M]⁺ in the mass spectrum would confirm the molecular weight of the new derivative. High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the exact mass to several decimal places.

The fragmentation pattern provides a molecular fingerprint that helps to confirm the structure. For instance, a common fragmentation pathway for derivatives of this compound would be the loss of the side chain, leading to a prominent fragment ion corresponding to the cyanobenzyl cation or a related structure. The presence of bromine's characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the starting material's mass spectrum would be absent in the product spectrum, confirming its displacement.

Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatography is essential for separating complex mixtures, allowing for the monitoring of reaction progress by quantifying the disappearance of reactants and the appearance of products. It is also the primary method for assessing the purity of the final isolated product.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Products

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is highly effective for monitoring reactions involving this compound and its derivatives, provided they are sufficiently volatile and thermally stable.

In a typical GC method, a sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column. researchgate.net The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column wall. Compounds with higher volatility and lower affinity for the stationary phase elute faster. A flame ionization detector (FID) is commonly used for quantification.

When coupled with a mass spectrometer (GC-MS), the technique provides not only retention time data but also the mass spectrum of each separated component. researchgate.netmdpi.com This allows for the confident identification of reactants, products, byproducts, and any impurities by comparing their mass spectra to known libraries or by detailed interpretation. For example, a GC-MS method was developed for the related compound 2-(4′-bromomethyl phenyl) benzonitrile using a DB-1 column (100% dimethyl polysiloxane).

Table 3: Example GC-MS Data for Reaction Monitoring

| Compound | Retention Time (min) | Key m/z Fragments | Identification |

| This compound | 8.5 | 211/209, 130, 102 | Starting Material |

| Product X | 9.2 | [M]⁺, [M-Side Chain]⁺ | Desired Product |

| Byproduct Y | 7.1 | [M']⁺, [Fragments] | Impurity |

High-Performance Liquid Chromatography (HPLC) and LC-MS for Non-Volatile Derivatives

For products that are non-volatile, thermally unstable, or have high molecular weights, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. HPLC uses a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the analyte's affinity for the stationary phase, with common modes being reversed-phase, normal-phase, and ion-exchange chromatography.

A UV detector is frequently used with HPLC, as the benzonitrile moiety in the derivatives is a strong chromophore, allowing for sensitive detection. By injecting aliquots of a reaction mixture at different time points, one can track the consumption of the starting material and the formation of the product, thereby determining the reaction's endpoint. HPLC is also the standard for assessing the final purity of the product, often expressed as a percentage of the total peak area.

Coupling HPLC with a mass spectrometer (LC-MS) combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. lcms.cz This is particularly valuable for complex reaction mixtures or for characterizing products without the need for prior isolation. It allows for the determination of the molecular weights of all components eluting from the column, providing a comprehensive profile of the reaction mixture.

X-ray Crystallography for Absolute Structure Determination of Complex Products

X-ray crystallography stands as an unparalleled and definitive technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method is of paramount importance in the characterization of novel and complex molecules derived from this compound, providing precise information on bond lengths, bond angles, and stereochemistry, which is often unattainable through other analytical techniques. The ability to grow a single crystal of a reaction product allows for its absolute structure to be determined, offering conclusive evidence for its chemical identity and spatial configuration.

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. This data is then used to construct a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be precisely determined.

In the context of complex derivatives of this compound, X-ray crystallography can be instrumental in:

Confirming Connectivity: Unequivocally establishing the bonding framework of a newly synthesized molecule, resolving any ambiguities that may arise from spectroscopic data.

Determining Stereochemistry: Ascertaining the absolute configuration of chiral centers within the molecule, which is crucial for understanding its biological activity and pharmacological properties.

Analyzing Conformation: Revealing the preferred three-dimensional shape and orientation of the molecule in the solid state, which can provide insights into its reactivity and intermolecular interactions.

Investigating Intermolecular Interactions: Elucidating the nature and geometry of non-covalent interactions, such as hydrogen bonds and π-π stacking, which govern the packing of molecules in the crystal and can influence the material's bulk properties.

The crystallographic data obtained for a novel compound derived from this compound would typically be presented in a standardized format, including key parameters that describe the crystal's geometry and the quality of the structural determination.

Table 1: Illustrative Crystallographic Data for a Hypothetical Complex Product Derived from this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₈H₁₅N₃O₂ |

| Formula Weight | 317.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(3) |

| α (°) | 90 |

| β (°) | 105.21(2) |

| γ (°) | 90 |

| Volume (ų) | 1489.1(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.415 |

| Absorption Coefficient (mm⁻¹) | 0.098 |

| F(000) | 664 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.50 to 27.50 |

| Reflections collected | 10250 |

| Independent reflections | 3410 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.052, wR₂ = 0.135 |

The successful application of X-ray crystallography provides the definitive structural proof necessary for the publication of new chemical entities and is an indispensable tool in the rigorous characterization of complex reaction products originating from versatile synthons like this compound.

Environmental Impact and Safety Considerations in the Synthesis and Handling of 4 2 Bromoethyl Benzonitrile

Environmental Fate and Degradation Pathways of 4-(2-Bromoethyl)benzonitrile Derivatives

Detailed environmental fate studies specifically for this compound are not extensively documented in public literature. However, its environmental behavior can be inferred from the known properties of its core chemical structures: an alkyl halide (organobromine) and a benzonitrile (B105546) derivative.

Organobromine compounds, which include this compound, have been scrutinized for their environmental impact. wikipedia.org While some are recognized as persistent organic pollutants, the degradation pathways for organobromine compounds are generally considered to proceed more readily than those of their chlorinated analogues. researchgate.net Microbial degradation is a key process, with various bacteria and fungi capable of cleaving the carbon-halogen bond through enzymatic actions like hydrolysis, reduction, or oxygen-dependent mechanisms. mdpi.com The degradation of organobromine compounds can occur under both aerobic and anaerobic conditions. researchgate.net

Benzonitrile and its derivatives exhibit a range of toxicities and environmental persistence, largely dependent on the nature and position of their substituents. nih.gov Studies on various benzonitrile herbicides have shown that while the parent compounds may degrade, some metabolites can be very persistent in the environment. researchgate.net The toxicity of benzonitriles to aquatic organisms like the ciliate Tetrahymena pyriformis has been shown to be influenced by hydrophobicity and chemical reactivity. nih.gov For a related compound, 4-(Bromomethyl)benzonitrile, ecotoxicity data indicates potential harm to aquatic life. fishersci.com The degradation of xenobiotic compounds in the environment is influenced by factors such as microbial composition, pH, temperature, and the availability of sunlight. researchgate.net

Potential Degradation Pathways:

Dehalogenation: The primary and often rate-limiting step is the cleavage of the carbon-bromine bond. This can occur through microbial action, where dehalogenase enzymes remove the bromine atom. researchgate.net

Nitrile Group Transformation: The nitrile (-CN) group can be enzymatically hydrolyzed by microorganisms to the corresponding amide and subsequently to a carboxylic acid, which are generally less toxic and more readily biodegradable. researchgate.net

Aromatic Ring Cleavage: Following initial transformations of the substituent groups, microorganisms can cleave the benzene (B151609) ring, ultimately leading to mineralization into carbon dioxide, water, and inorganic bromide.

The combination of a relatively labile bromoethyl group and a nitrile moiety on a benzene ring suggests a complex degradation profile that requires empirical study for a definitive assessment.

Waste Minimization and Green Solvent Utilization in this compound Chemistry

The pharmaceutical industry, a primary user of intermediates like this compound, is increasingly adopting green chemistry principles to minimize its environmental footprint. reachemchemicals.comacs.org These principles are directly applicable to the synthesis of this compound, focusing on reducing waste, using safer solvents, and improving energy efficiency. wjpmr.comnih.gov

Waste Minimization Strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov This involves choosing reactions like additions over substitutions where possible.

Catalysis: Utilizing catalytic reagents over stoichiometric ones reduces waste significantly. wisdomlib.org Catalysts are used in small amounts and can often be recycled and reused.

Cyanide-Free Nitrile Synthesis: Traditional nitrile synthesis often involves highly toxic cyanide reagents. rsc.org Modern, greener alternatives include the dehydration of aldoximes or the use of less toxic cyanating agents, which avoid the generation of cyanide-containing waste streams. nih.govorganic-chemistry.org

Process Intensification: Techniques like continuous flow chemistry can reduce reaction times, improve heat transfer, and minimize the volume of solvents and reagents needed, thereby reducing waste generation. nih.govwisdomlib.org

Green Solvent Utilization: The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process. mdpi.com The ideal is to move towards solvent-free reactions or to use environmentally benign solvents. nih.gov

| Solvent Class | Examples | Rationale for Use in Green Chemistry |

| Water | H₂O | Non-toxic, non-flammable, readily available, and environmentally safe. wisdomlib.orgresearchgate.net |

| Supercritical Fluids | scCO₂ | Non-toxic, non-flammable, and its solvent properties can be tuned by changing pressure and temperature. |

| Bio-solvents | Ethanol, Ethyl lactate | Derived from renewable resources and often biodegradable. mdpi.com |

| Ionic Liquids | Various salts | Low vapor pressure reduces air pollution, but toxicity and biodegradability must be assessed. |

For the synthesis of nitrile compounds, using water as a solvent has proven to be an effective green strategy in certain catalytic hydration reactions. researchgate.net The selection of a suitable green solvent depends on the specific reaction chemistry of this compound synthesis.

Safety Protocols and Risk Assessment for Laboratory and Industrial Synthesis of this compound

Handling this compound requires strict adherence to safety protocols due to the hazards associated with alkyl halides and nitrile compounds. cdc.govnih.gov A thorough risk assessment should be conducted before any synthesis or handling procedure.

Hazard Identification: Based on data for the compound and its analogues, the primary hazards include:

Toxicity: Harmful if swallowed. Nitriles can release cyanide in the body, leading to systemic poisoning. noaa.gov Alkyl halides can be alkylating agents with potential genotoxic properties. nih.govnih.gov

Corrosivity/Irritation: Analogous compounds are known to cause severe skin burns and eye damage. sigmaaldrich.comfishersci.com Contact with skin and eyes must be avoided. cymitquimica.com

Inhalation: Harmful if inhaled; may cause respiratory irritation. cymitquimica.com Dusts or vapors should not be inhaled. sigmaaldrich.com

Risk Assessment and Control Measures: A hierarchy of controls should be implemented to manage the identified risks.

| Control Level | Action | Specific Protocols for this compound |

| Elimination/Substitution | Use a less hazardous chemical. | Investigate alternative synthetic pathways that avoid halogenated intermediates if possible. |

| Engineering Controls | Isolate people from the hazard. | Synthesize and handle the compound within a certified chemical fume hood or glovebox to prevent inhalation of dust or vapors. canbipharm.com Use closed systems for industrial-scale production. |

| Administrative Controls | Change the way people work. | Develop and enforce Standard Operating Procedures (SOPs). Provide comprehensive training on chemical hazards and emergency procedures. cdc.gov Restrict access to authorized personnel. Ensure good housekeeping and industrial hygiene practices are followed. nj.gov |